molecular formula C11H11NO2 B8562881 1-(2-Cyclopropylethenyl)-2-nitrobenzene CAS No. 835893-44-2

1-(2-Cyclopropylethenyl)-2-nitrobenzene

Cat. No.: B8562881
CAS No.: 835893-44-2
M. Wt: 189.21 g/mol
InChI Key: FSUOVUOTCOOEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyclopropylethenyl)-2-nitrobenzene is a nitroaromatic compound featuring a cyclopropane ring conjugated to an ethenyl (vinyl) group attached to the nitrobenzene core. This structure introduces unique steric and electronic properties due to the strained cyclopropane ring and the electron-withdrawing nitro group. The cyclopropylethenyl substituent likely enhances reactivity in ring-forming processes due to ring strain and π-conjugation effects.

Properties

CAS No.

835893-44-2

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-(2-cyclopropylethenyl)-2-nitrobenzene

InChI

InChI=1S/C11H11NO2/c13-12(14)11-4-2-1-3-10(11)8-7-9-5-6-9/h1-4,7-9H,5-6H2

InChI Key

FSUOVUOTCOOEQK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-Cyclopropylethenyl)-2-nitrobenzene with structurally analogous nitrobenzene derivatives, focusing on substituent effects, synthesis, and reactivity.

Structural and Functional Group Comparisons

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
This compound Cyclopropylethenyl C₁₁H₁₁NO₂ 189.21 (calculated) High ring strain from cyclopropane; conjugated ethenyl group enhances electrophilicity.
1-(Cyclopropylsulfonyl)-2-nitrobenzene Cyclopropylsulfonyl C₉H₉NO₄S 227.24 Strong electron-withdrawing sulfonyl group; high synthetic yield (67–80%).
1-(3-Bromopropoxy)-2-nitrobenzene Bromopropoxy C₉H₁₀BrNO₃ 260.08 Bromine introduces halogen reactivity; mp 36–39°C.
1-(2,2-Dibromovinyl)-2-nitrobenzene Dibromovinyl C₈H₅Br₂NO₂ 315.94 Electronegative bromine atoms; potential for elimination or substitution reactions.
2-Ethylnitrobenzene Ethyl C₈H₉NO₂ 151.16 Simple alkyl substituent; minimal steric hindrance; used in pharmaceutical intermediates.

Research Findings and Trends

  • Electronic Effects : Cyclopropylethenyl and dibromovinyl groups enhance electrophilicity at the nitrobenzene ring, favoring nucleophilic aromatic substitution. Sulfonyl groups further polarize the ring, accelerating reactions like nitration or sulfonation .
  • Steric Effects : Bulky substituents (e.g., cyclopropane) hinder meta-substitution but favor ortho/para pathways in electrophilic substitution.
  • Yield Optimization : Sulfonyl substituents improve reaction yields compared to strained cyclopropane systems, highlighting a trade-off between reactivity and stability .

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